Differentiated Lipophilicity (LogP) for Optimized ADME Profiling vs. Non-Fluorinated Analog
The presence of the 8-fluoro substituent in 4-Bromo-8-fluoroisoquinoline significantly modulates its lipophilicity compared to the non-fluorinated 4-bromoisoquinoline. This is a critical parameter in drug discovery, where a compound's LogP directly influences its permeability, solubility, and metabolic stability. The difference of approximately 0.4 LogP units is considered substantial for a single atom substitution, offering a tangible advantage in tuning a lead compound's pharmacokinetic profile without altering the core scaffold .
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.03 |
| Comparator Or Baseline | 4-Bromoisoquinoline (CAS 1532-97-4), Predicted LogP ≈ 2.6 (based on similar ACD/Labs models) |
| Quantified Difference | Δ LogP ≈ +0.43 |
| Conditions | Calculated using ACD/Labs Percepta Platform - PhysChem Module (ACD/LogP algorithm). |
Why This Matters
This provides a quantifiable basis for selecting the 8-fluoro analog when increased lipophilicity is required for membrane permeability without the need for additional synthetic steps.
